KTX-582 intermediate-4
Description
Methyl 5-amino-1H-indazole-6-carboxylate (CAS: 1159511-51-9) is a heterocyclic compound featuring an indazole core substituted with an amino group at position 5 and a methyl ester at position 5. Indazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties.
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-amino-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEIFDLPUOSPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=NNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 5-amino-1H-indazole-6-carboxylate is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that they may have diverse targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives, including methyl 5-amino-1H-indazole-6-carboxylate, may interact with their targets to modulate various biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that this compound may have diverse molecular and cellular effects.
Biological Activity
Methyl 5-amino-1H-indazole-6-carboxylate is an indazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 5-amino-1H-indazole-6-carboxylate is characterized by its unique structural features, including an amino group at the 5-position, a methyl ester at the 6-position, and a carboxylate group. This configuration contributes to its interaction with various biological targets.
The biological activity of methyl 5-amino-1H-indazole-6-carboxylate is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. For instance, studies suggest that it may modulate pathways related to inflammation and cancer cell proliferation by interacting with key molecular targets. The compound's structure allows it to bind with high affinity to these targets, leading to therapeutic effects such as:
- Inhibition of Tumor Necrosis Factor (TNF) : The compound has shown potential in inhibiting TNF-alpha release in cellular assays, indicating its role in inflammatory responses .
- Antitumor Activity : Research indicates that derivatives of indazole, including methyl 5-amino-1H-indazole-6-carboxylate, exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and affecting cell cycle progression .
Case Studies and Experimental Data
-
Antitumor Activity :
Compound IC50 (µM) Effect on Bcl-2 Effect on Bax Effect on p53 Methyl 5-amino-1H-indazole-6-carboxylate 5.15 Decreased Increased Upregulated -
Enzyme Inhibition :
Compound IRAK4 IC50 (nM) TNF-alpha IC50 (μM) Methyl 5-amino-1H-indazole-6-carboxylate 212 2.3 - Pharmacokinetic Properties :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H9N3O2
- Molecular Weight : 191.19 g/mol
- IUPAC Name : Methyl 5-amino-1H-indazole-6-carboxylate
The compound features an amino group at the 5-position and a carboxylate group at the 6-position, which contribute to its interaction with various biological targets. Its structure allows it to exhibit a range of biological activities, making it a valuable compound for further research.
Scientific Research Applications
1. Medicinal Chemistry
Methyl 5-amino-1H-indazole-6-carboxylate is investigated for its potential as a lead compound in drug development. Its structural features are conducive to modifications that can enhance its efficacy against various diseases.
2. Antitumor Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis by modulating key proteins involved in cell cycle regulation:
| Compound | IC50 (µM) | Effect on Bcl-2 | Effect on Bax | Effect on p53 |
|---|---|---|---|---|
| Methyl 5-amino-1H-indazole-6-carboxylate | 5.15 | Decreased | Increased | Upregulated |
This suggests that the compound may play a role in cancer treatment by influencing apoptotic pathways .
3. Anti-inflammatory Properties
The compound has demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory processes. This action may provide therapeutic benefits for chronic inflammatory diseases .
The biological activities of methyl 5-amino-1H-indazole-6-carboxylate include:
- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, disrupting bacterial cell membranes and inhibiting nucleic acid synthesis. For instance, it exhibited minimum inhibitory concentrations (MICs) against:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
These findings indicate its potential as an antimicrobial agent .
Case Studies
Recent studies have provided insights into the therapeutic applications of methyl 5-amino-1H-indazole-6-carboxylate:
Anticandidal Activity : A study evaluated various indazole derivatives, including methyl 5-amino-1H-indazole-6-carboxylate, for their anticandidal properties against Candida species. The results highlighted its effectiveness against both miconazole-susceptible and resistant strains .
Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in inflammatory responses was assessed. For example, it demonstrated an IC50 of 212 nM against IRAK4, indicating strong potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogues and their substituent differences:
Methodological Considerations in Compound Comparison
Similarity Metrics and Virtual Screening
Computational methods for similarity assessment (e.g., Tanimoto coefficients) highlight that methyl 5-amino-1H-indazole-6-carboxylate shares >80% structural similarity with methyl 1H-indazole-6-carboxylate (CAS: 170487-40-8) but diverges in bioactivity due to the amino group’s electronic effects .
Spectroscopic and Crystallographic Data
- SHELX Refinement : The SHELX system has been instrumental in resolving crystal structures of indazole derivatives, including ethyl 3,6-dihydroxy-6-methyl-4-phenyltetrahydroindazole carboxylate, providing insights into substituent-induced conformational changes .
- CMC Determinations : Techniques like spectrofluorometry and tensiometry (used for quaternary ammonium compounds) could be adapted to study the aggregation behavior of lipophilic indazole derivatives .
Preparation Methods
Method Overview:
This approach involves the synthesis of the indazole core via cyclization of nitro- or amino-substituted aromatic compounds, followed by esterification to obtain the methyl ester.
Key Steps:
- Preparation of 2-amino-5-nitrotoluene or analogous intermediates .
- Diazotization and cyclization to form the indazole ring.
- Esterification at the 6-position to introduce the methyl carboxylate group.
Typical Reaction Conditions:
Research Findings:
- In a study , methyl 1H-indazole-6-carboxylate was synthesized via methylation of indazole-6-carboxylic acid using methyl iodide and sodium hydride, achieving yields up to 85.6% under reflux conditions in tetrahydrofuran (THF).
- Another protocol involved reduction of nitro groups to amino groups, followed by cyclization and esterification, with yields around 82–87% when using lithium hydroxide-mediated hydrolysis and methylation steps.
Functionalization of Pre-formed Indazole Derivatives
Method Overview:
This method involves starting from pre-synthesized indazole cores, which are then functionalized at specific positions to introduce amino and ester groups.
Key Steps:
- Preparation of indazole core via cyclization of hydrazines with suitable aldehydes or nitriles.
- Selective N-alkylation at the 1-position using methylating agents.
- Amino group introduction at the 5-position through nitration and subsequent reduction or direct amino substitution.
Typical Reaction Conditions:
Research Findings:
- In a recent study , methylation of indazole at the N-1 position with methyl iodide under reflux with sodium hydride resulted in methylated indazoles with yields up to 97%.
- Hydrolysis of methyl esters to the corresponding acids was efficiently achieved using lithium hydroxide in THF/H2O at 50°C, with yields exceeding 85%.
Notes on Optimization and Purification
- Reaction Optimization: Adjusting stoichiometry, temperature, and reaction time significantly impacts yield and regioselectivity.
- Purification Techniques: Crystallization, column chromatography, and recrystallization from ethanol or ethyl acetate are common.
- Characterization: Confirmed via NMR, IR, HRMS, and X-ray crystallography to verify structure and purity.
Summary Data Table
Q & A
Q. What are the common synthetic routes for methyl 5-amino-1H-indazole-6-carboxylate?
Methodological Answer:
- A widely used approach involves condensation reactions between 3-formyl-1H-indazole derivatives and aminothiazol-4(5H)-one analogs under reflux conditions with acetic acid as a solvent. Stoichiometric ratios (1.0–1.1 equiv) and catalysts like sodium acetate are critical for optimizing yields .
- Alternative routes employ thiourea derivatives and chloroacetic acid under similar reflux conditions, with reaction times adjusted (3–5 hours) to balance purity and efficiency .
Q. What analytical techniques are recommended for confirming the structure of this compound?
Methodological Answer:
- NMR spectroscopy (¹H/¹³C) is essential for verifying substituent positions, particularly the amino and carboxylate groups.
- Mass spectrometry (MS) confirms molecular weight, while HPLC assesses purity. Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .
Q. How should researchers design a synthesis protocol to maximize yield and minimize byproducts?
Methodological Answer:
- Optimize reaction parameters: Use a 1.1:1 molar ratio of aldehyde to amine precursors to drive completion.
- Employ catalytic sodium acetate in acetic acid to enhance reaction efficiency. Monitor progress via TLC or HPLC to terminate reactions at peak product concentration .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the electronic structure of methyl 5-amino-1H-indazole-6-carboxylate?
Methodological Answer:
- SHELX software (e.g., SHELXL/SHELXD) refines high-resolution crystallographic data, addressing challenges like twinning or disorder. Hydrogen-bonding networks between the amino and carboxylate groups can be mapped to explain stability and reactivity .
- Key parameters: Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Use anisotropic displacement parameters for precise atomic positioning .
Q. What strategies address contradictions in spectroscopic data during derivative characterization?
Methodological Answer:
- Multi-technique validation : Combine NMR, IR, and MS to cross-check functional groups. For example, IR can confirm carboxylate C=O stretches (1700–1750 cm⁻¹) that may be ambiguous in NMR.
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies, aiding in assigning conflicting spectral peaks .
Q. How does the compound’s electronic configuration influence its reactivity in functionalization reactions?
Methodological Answer:
- The amino group acts as an electron donor, directing electrophilic substitution to the indazole C-4 position. The carboxylate ester withdraws electron density, modulating reactivity at adjacent sites.
- Experimental evidence from analogous indazoles shows bromination or nitration occurs preferentially at C-4, validated by crystallographic data .
Q. What environmental stability factors must be considered for long-term storage?
Methodological Answer:
- Degradation pathways : Hydrolysis of the ester group is accelerated by humidity. Store in anhydrous conditions (e.g., desiccator with silica gel) at −20°C.
- Light sensitivity : UV/Vis studies on similar indazoles indicate photodegradation; use amber vials to prevent radical formation .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Source analysis : Compare solvent purity (e.g., acetic acid vs. glacial acetic acid), reaction scale, and equipment (e.g., microwave-assisted vs. traditional reflux). Lower yields in scaled-up reactions may stem from inefficient heat transfer .
- Byproduct identification : Use LC-MS to detect side products (e.g., dimerization or over-oxidation) that reduce yield .
Q. Why do crystallographic data sometimes conflict with computational predictions for this molecule?
Q. What protocols ensure reproducibility in pharmacological assays involving this compound?
Methodological Answer:
Q. How should researchers design environmental fate studies for this compound?
Methodological Answer:
- Abiotic/biotic testing : Assess hydrolysis (pH 2–12), photolysis (UV light exposure), and microbial degradation (e.g., soil slurry tests).
- Analytical endpoints : Quantify degradation products (e.g., free carboxylic acid) via LC-MS/MS and compare to ecotoxicity databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
